molecular formula C23H30BrNO3 B12310232 Propantheline-d3 Bromide (N-methyl-d3)

Propantheline-d3 Bromide (N-methyl-d3)

Cat. No.: B12310232
M. Wt: 451.4 g/mol
InChI Key: XLBIBBZXLMYSFF-OWKBQAHQSA-M
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Description

Fundamentals of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where atoms in a drug molecule are replaced by their heavier, non-radioactive isotopic forms. metsol.com The most commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comchemicalsknowledgehub.com Because these isotopes are chemically identical to their more abundant, lighter counterparts, the labeled molecule behaves in virtually the same way in biological processes. metsol.com This characteristic allows them to serve as powerful tracers.

The primary application of stable isotope labeling is in the study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). musechem.comchemicalsknowledgehub.com By using analytical techniques with high sensitivity and selectivity, such as mass spectrometry (MS) coupled with separation methods, researchers can follow the labeled compound and its metabolites. nih.gov This provides a clear picture of how the drug is absorbed, where it goes in the body, how it is chemically changed (metabolized), and how it is ultimately eliminated. musechem.comnih.gov

A key advantage of this technique is its ability to facilitate the accurate quantification of drugs and their metabolites in complex biological matrices like blood or urine. chemicalsknowledgehub.com Labeled compounds are frequently used as internal standards in quantitative bioanalysis. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it can correct for variability during sample preparation and analysis, leading to highly precise and accurate data crucial for regulatory submissions. nih.gov This detailed understanding of a drug's metabolic fate helps in identifying promising drug candidates earlier in the development process. metsol.comadesisinc.com

Table 1: Common Stable Isotopes in Drug Development

Isotope Natural Abundance (%) Application in Research
Deuterium (²H or D) 0.015% Used as a tracer, in metabolic studies, and to create improved versions of drugs by altering pharmacokinetics. nih.govresearchgate.net
Carbon-13 (¹³C) 1.1% Used to trace metabolic pathways and as a label in quantitative mass spectrometry. metsol.comchemicalsknowledgehub.com
Nitrogen-15 (¹⁵N) 0.37% Incorporated into molecules to study protein and nucleic acid metabolism and for quantitative analysis. metsol.comchemicalsknowledgehub.com

| Oxygen-18 (¹⁸O) | 0.20% | Used in mechanistic studies to trace the source of oxygen atoms in metabolic reactions. |

Significance of Deuterium Incorporation in Pharmaceutical Research

Deuterium (²H), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research for its unique ability to modify a drug's metabolic profile. nih.govresearchgate.net This process, known as deuteration, involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium atoms. gabarx.com While this is a subtle structural change, it can have a profound impact on the drug's properties due to the "deuterium kinetic isotope effect" (KIE). assumption.eduyoutube.com

The KIE arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, it takes more energy to break a C-D bond. youtube.com Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. researchgate.net By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed down significantly. youtube.comnih.gov

This modification can lead to several therapeutic advantages:

Reduced Toxic Metabolites: In some cases, drug metabolism produces toxic byproducts. Deuteration can redirect metabolic pathways away from the formation of these harmful metabolites. nih.govresearchgate.net

Enhanced Efficacy and Safety: An improved pharmacokinetic and toxicity profile can potentially lead to a more effective and safer drug. gabarx.comnih.gov

The successful application of this strategy is exemplified by Deutetrabenazine, the first deuterated drug to receive FDA approval, which offers an improved pharmacokinetic profile compared to its non-deuterated predecessor. nih.govassumption.edu

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds

Property Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication in Drug Metabolism
Bond Energy Lower Higher The C-D bond requires more energy to break, making it more stable. youtube.com
Vibrational Frequency Higher Lower This difference in physical properties is the basis of the kinetic isotope effect. youtube.com

| Metabolic Rate | Faster | Slower | Reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage. researchgate.netnih.gov |

Contextualization of Propantheline-d3 Bromide (N-methyl-d3) as a Research Tool

Propantheline (B1209224) Bromide is an antimuscarinic agent that functions by blocking acetylcholine (B1216132) receptors in smooth muscle, and it is used in research for conditions involving gastrointestinal spasms, excessive sweating, and bladder control issues. medchemexpress.compatsnap.comwikipedia.org In the context of stable isotope labeling, its deuterated analogue, Propantheline-d3 Bromide (N-methyl-d3), serves as a critical research tool rather than a therapeutic agent itself. medchemexpress.comveeprho.com

Propantheline-d3 Bromide (N-methyl-d3) is a stable isotope-labeled version of Propantheline where the three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. veeprho.com Its primary and most valuable application is as an internal standard for the quantitative analysis of Propantheline in biological samples. veeprho.com

In analytical research, particularly in pharmacokinetic studies and therapeutic drug monitoring, accurate measurement of drug concentrations is vital. veeprho.com When using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to samples to correct for any loss of analyte during sample processing or fluctuations in the instrument's signal. nih.gov Propantheline-d3 Bromide is an ideal internal standard for Propantheline because:

It is chemically almost identical to the parent drug and exhibits the same behavior during sample extraction and chromatographic separation.

It can be easily distinguished from the non-labeled Propantheline by a mass spectrometer due to its increased mass (a difference of three daltons).

This use of Propantheline-d3 Bromide (N-methyl-d3) enables researchers to achieve highly accurate and precise quantification of Propantheline, ensuring the reliability of data from pharmacokinetic and metabolic studies. veeprho.com

Table 3: Chemical Properties of Propantheline-d3 Bromide (N-methyl-d3)

Property Value
Chemical Name N-(2-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-(methyl-d3)propan-2-aminium bromide veeprho.com
CAS Number 64717-35-7 veeprho.combiomall.in
Molecular Formula C₂₃H₂₇D₃BrNO₃
Molecular Weight 451.41 immunomart.com

| Primary Application | Internal standard for quantitative analysis of Propantheline. veeprho.com |

Table of Mentioned Compounds

Compound Name
Propantheline-d3 Bromide (N-methyl-d3)
Propantheline Bromide
Deuterium
Carbon-13
Nitrogen-15
Oxygen-18
Deutetrabenazine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30BrNO3

Molecular Weight

451.4 g/mol

IUPAC Name

di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;

InChI Key

XLBIBBZXLMYSFF-OWKBQAHQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]

Origin of Product

United States

Advanced Synthetic Methodologies for Propantheline D3 Bromide N Methyl D3

General Principles of Deuterium (B1214612) Labeling in Organic Synthesis

Deuterium labeling is the strategic replacement of one or more hydrogen atoms (¹H) in a molecule with its heavier, stable isotope, deuterium (²H or D). libretexts.org This substitution is a cornerstone of various scientific disciplines, including mechanistic studies of chemical reactions, quantitative analysis, and, notably, in drug discovery and development. wikipedia.orgrsc.org In pharmaceutical research, deuterated compounds serve as superior internal standards for bioanalytical assays and can sometimes exhibit improved metabolic profiles compared to their non-labeled counterparts due to the kinetic isotope effect. google.comwikipedia.orgmedchemexpress.com

The synthesis of deuterium-labeled compounds is generally achieved through two primary methods:

Direct use of deuterated precursors: This common approach involves incorporating a commercially available, simple deuterated molecule into a larger molecular structure through standard organic reactions. wikipedia.orggoogle.com This method offers high regioselectivity, ensuring the deuterium label is placed at a specific, desired position within the final molecule.

Hydrogen-Deuterium (H/D) Exchange: This method involves swapping existing hydrogen atoms on a molecule with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst (e.g., acid, base, or metal). google.com While potentially more direct, controlling the specific position and extent of deuteration can be challenging.

For Propantheline-d3 Bromide (N-methyl-d3), the synthetic strategy overwhelmingly favors the use of a deuterated precursor to selectively introduce the trideuteromethyl group.

Specific Synthetic Routes and Precursors for N-methyl-d3 Deuteration

The synthesis of Propantheline-d3 Bromide is a multi-step process that culminates in the formation of a quaternary ammonium (B1175870) salt. The final, crucial step involves the introduction of the deuterated methyl group.

The general synthesis of the non-labeled Propantheline (B1209224) Bromide starts with xanthone, which is converted to xanthene-9-carboxylic acid through a series of reactions including reduction, cyanidation, and hydrolysis. google.comgoogle.com This carboxylic acid is then esterified with N,N-diisopropylethanolamine to form the tertiary amine precursor.

The final step to yield Propantheline-d3 Bromide is the quaternization of this tertiary amine precursor. This reaction is a classic example of a Menschutkin reaction , a bimolecular nucleophilic substitution (Sₙ2) where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt. wikipedia.orgnih.gov

Proposed Synthetic Route for Propantheline-d3 Bromide (N-methyl-d3):

Esterification: Xanthene-9-carboxylic acid is reacted with N,N-diisopropylethanolamine to form the key tertiary amine intermediate: (2-((diisopropylamino)oxy)ethyl) 9H-xanthene-9-carboxylate.

Quaternization (N-methyl-d3 deuteration): The tertiary amine intermediate is then alkylated using a deuterated methylating agent. The most common and effective precursor for this step is trideuteromethyl iodide (CD₃I) , also known as methyl-d3 iodide. masterorganicchemistry.comnih.gov The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the trideuteromethyl iodide, displacing the iodide ion and forming the desired quaternary ammonium bromide salt after ion exchange or by using a suitable bromide salt in the reaction.

The reaction is typically carried out in a suitable organic solvent. The choice of solvent can be critical for reaction efficiency and for the purification of the final product, as the resulting salt may precipitate from less polar solvents. nih.gov

Reaction Step Reactants Key Reagent Product
EsterificationXanthene-9-carboxylic acid, N,N-diisopropylethanolamine-(2-((diisopropylamino)oxy)ethyl) 9H-xanthene-9-carboxylate
Quaternization(2-((diisopropylamino)oxy)ethyl) 9H-xanthene-9-carboxylateTrideuteromethyl iodide (CD₃I)Propantheline-d3 Bromide (N-methyl-d3)

Analytical Confirmation of Deuterium Incorporation and Isotopic Purity

Following synthesis, it is imperative to confirm the successful incorporation of the deuterium atoms at the correct position and to determine the isotopic purity of the final compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive analysis. rsc.orgmasterorganicchemistry.com

High-Resolution Mass Spectrometry (HR-MS):

HR-MS is a powerful tool for determining the elemental composition of a molecule and for quantifying the level of deuterium incorporation. nih.govmedchemexpress.com

Mass Shift Confirmation: The primary evidence of successful deuteration is the mass shift observed in the mass spectrum. Propantheline-d3 Bromide will have a molecular weight that is three mass units higher than its non-labeled counterpart due to the replacement of three ¹H atoms with three ²H atoms.

Isotopic Purity Calculation: By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species, the isotopic purity can be calculated. rsc.orgmedchemexpress.com For an internal standard, high isotopic purity (typically >98%) is essential to avoid interference in quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure and is invaluable for confirming the precise location of the deuterium labels. rsc.orgmasterorganicchemistry.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Propantheline-d3 Bromide, the characteristic signal for the N-methyl protons would be absent or significantly diminished. The disappearance of this signal is strong evidence that the deuterium labeling occurred at the intended N-methyl position.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment.

¹³C NMR (Carbon NMR): The carbon atom attached to the three deuterium atoms (the -CD₃ group) will show a characteristic triplet signal in the ¹³C NMR spectrum due to coupling with deuterium (which has a nuclear spin of 1). This provides unambiguous confirmation of the C-D bonds.

The combination of these techniques ensures the structural integrity and high isotopic enrichment of the synthesized Propantheline-d3 Bromide, validating its suitability for use as a reliable internal standard. masterorganicchemistry.com

Analytical Technique Information Provided Key Observation for Propantheline-d3 Bromide
High-Resolution Mass Spectrometry (HR-MS)Confirms mass increase, determines isotopic enrichment.Molecular ion peak is +3 m/z units compared to the unlabeled compound. High relative abundance of the d3 isotopologue.
¹H NMR SpectroscopyConfirms absence of protons at the labeling site.Disappearance or significant reduction of the N-methyl proton signal.
¹³C NMR SpectroscopyConfirms the C-D bond and location of labeling.The N-CD₃ carbon appears as a triplet.
²H NMR SpectroscopyDirectly detects the presence of deuterium.A signal corresponding to the chemical shift of the N-methyl-d3 group is observed.

Strategic Application of Propantheline D3 Bromide N Methyl D3 As an Internal Standard in Bioanalytical Science

Role of Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for correcting variability throughout the analytical process. scispace.com Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. researchgate.net These standards, which incorporate heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), co-elute with the unlabeled analyte during chromatography and exhibit similar behavior during sample extraction, ionization, and fragmentation. acanthusresearch.comscioninstruments.com

The primary function of a SIL internal standard is to compensate for variations that can compromise the accuracy and precision of measurements. scioninstruments.com This includes correcting for the loss of analyte during sample preparation steps, fluctuations in injection volume, and importantly, variations in the mass spectrometer's detector response. scispace.comnih.gov Mass spectrometry is highly sensitive, meaning minor instrumental drift or changes in ionization efficiency can significantly impact results. scioninstruments.com By adding a known quantity of the SIL internal standard to every sample, calibration standard, and quality control sample at the beginning of the process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, thereby correcting for analytical variability and matrix effects. researchgate.net

While SIL internal standards are the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". scispace.comnih.gov Nevertheless, their ability to mimic the analyte's behavior makes them superior to structural analogs for improving assay performance. scispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Propantheline (B1209224) Quantification

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of drugs and their metabolites in biological fluids. japsonline.com For propantheline, several high-performance liquid chromatography (HPLC) and LC-MS/MS methods have been developed to measure its concentration in biological samples like serum. nih.govuq.edu.au The development of a robust LC-MS/MS method is a multi-step process that begins with optimizing mass spectrometric and chromatographic conditions. scispace.com

Method development involves selecting appropriate precursor and product ions for both the analyte (propantheline) and its internal standard (Propantheline-d3 Bromide) to ensure specificity and sensitivity in multiple reaction monitoring (MRM) mode. nih.gov Chromatographic conditions, including the choice of column (typically a reversed-phase column) and mobile phase composition, are optimized to achieve efficient separation from endogenous matrix components and ensure a short analysis time. scispace.comnih.gov

Once developed, the method must be rigorously validated according to industry guidelines to ensure its reliability for its intended purpose. scispace.comnih.gov Key validation parameters include selectivity, accuracy, precision, linearity of the calibration curve, recovery, and stability of the analyte in the biological matrix under various conditions. japsonline.comnih.gov

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). nih.gov
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Should be consistent, precise, and reproducible.
Stability Chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

This table represents a generalized summary of typical validation parameters and acceptance criteria for bioanalytical LC-MS/MS methods.

Methodological Considerations for Accurate Quantification in Biological Matrices

Biological matrices such as plasma, serum, and urine are incredibly complex, containing a vast array of endogenous components like proteins, salts, lipids, and metabolites. scioninstruments.com These components can interfere with the quantification of the target analyte. Therefore, a crucial step in any bioanalytical method is sample preparation, which aims to remove these interferences while efficiently extracting the analyte. scioninstruments.comjapsonline.com Common sample preparation techniques include:

Protein Precipitation (PP): A simple and fast method where an organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the sample to precipitate proteins. japsonline.comnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. scioninstruments.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. scioninstruments.com

The choice of extraction method depends on the physicochemical properties of the analyte and the required sensitivity of the assay. scispace.com For accurate quantification, it is essential that the internal standard, Propantheline-d3 Bromide, behaves identically to propantheline during these extraction procedures. scispace.comnih.gov Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard, thus keeping the analyte-to-internal standard ratio constant and ensuring an accurate final measurement.

Compensation for Matrix Effects and Ion Suppression via Deuterated Internal Standards

Matrix effects are a significant challenge in LC-MS/MS analysis and are regarded as the "Achilles' heel" of the technique. myadlm.org These effects occur when co-eluting components from the biological matrix alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. scioninstruments.com This phenomenon can severely impact the accuracy, precision, and reproducibility of the method.

The use of a stable isotope-labeled internal standard like Propantheline-d3 Bromide is the most effective strategy to compensate for matrix effects. clearsynth.com Because the SIL internal standard has nearly identical chemical properties and chromatographic retention time as the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net As a result, the ratio of the analyte signal to the internal standard signal remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects. scioninstruments.com

However, it is not always guaranteed that a deuterated internal standard will perfectly correct for matrix effects. myadlm.orgnih.gov In some cases, a slight chromatographic separation between the deuterated standard and the analyte can occur (the deuterium isotope effect). If this separation causes the analyte and the internal standard to elute into the ion source at moments with different levels of co-eluting matrix components, they can experience differential matrix effects, which can compromise accuracy. myadlm.org Despite this potential issue, the use of a co-eluting SIL internal standard remains the best practice for mitigating matrix effects in quantitative bioanalysis. scispace.comresearchgate.net

Utilization in Preclinical Pharmacokinetic and Metabolic Studies of Propantheline

Preclinical pharmacokinetic (PK) studies are essential in the drug discovery process to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. proventainternational.com These studies provide critical data to predict a drug's behavior in humans. proventainternational.com Accurate and reliable bioanalytical methods are the foundation of these studies.

Propantheline-d3 Bromide is specifically utilized as an internal standard in LC-MS/MS methods to support such preclinical investigations of propantheline. veeprho.commedchemexpress.com The validated analytical method allows for the precise measurement of propantheline concentrations in biological samples collected over time from preclinical models. This data is then used to construct concentration-time profiles and calculate key PK parameters.

Furthermore, these methods are vital for metabolic research. veeprho.com By quantifying the parent drug, researchers can investigate its metabolic stability and identify the formation of metabolites. The use of a stable isotope-labeled internal standard like Propantheline-d3 Bromide ensures that the data generated from these crucial preclinical studies is robust and reliable, providing a solid foundation for further clinical development. medchemexpress.com

Mechanistic Investigations of Propantheline Metabolism and Disposition in Preclinical Systems Using Deuterated Analogs

In Vitro Metabolic Stability Assessment of Propantheline (B1209224)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. mdpi.com These tests measure the rate at which a drug is eliminated by metabolically active systems, providing crucial data on its potential pharmacokinetic profile. springernature.com For propantheline, these assessments are typically conducted using liver subcellular fractions and plasma from various species to anticipate its behavior in a biological environment.

Liver microsomes and hepatocytes are the gold-standard in vitro tools for assessing hepatic metabolism because they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Hepatocytes, as intact cells, offer the advantage of containing a full range of metabolic enzymes and necessary cofactors at physiological levels, making them a highly relevant system for predicting in vivo metabolic clearance. researchgate.net

Studies involving propantheline often use it as a reference compound to validate assay conditions. nih.gov The metabolic stability of a compound in these systems is typically quantified by its half-life (t½) and intrinsic clearance (CLint). Significant species-specific differences in metabolic rates are commonly observed, which is critical for selecting the appropriate animal model for further preclinical development. nih.govkmmu.edu.cn For instance, research on other drugs like propranolol (B1214883) has shown that metabolic rates can vary significantly between rat, dog, monkey, and human liver microsomes. kmmu.edu.cn While specific multi-species clearance data for propantheline is not broadly published, the data presentation follows established formats.

Table 1: Representative In Vitro Metabolic Stability Data in Liver Microsomes and Hepatocytes Note: This table is an illustrative example of how data for a compound like Propantheline would be presented based on standard industry practices.

Test SystemSpeciesParameterValueReference
Liver MicrosomesHumanHalf-life (t½, min)e.g., 20.3 nih.gov
HumanIntrinsic Clearance (CLint, mL/min/kg)e.g., 61.5 nih.gov
HepatocytesHumanHalf-life (t½, min)e.g., 5.28 nih.gov
RatHalf-life (t½, min)e.g., 5.81 nih.gov

The stability of a drug in plasma is a critical determinant of its viability, especially for compounds administered parenterally. researchgate.net Plasma contains various enzymes, such as esterases and proteases, that can hydrolyze susceptible chemical groups like esters and amides, leading to rapid degradation. enamine.netqdibio.com High instability in plasma can result in high clearance and a short in vivo half-life. sygnaturediscovery.com

Propantheline is well-documented as a compound that is unstable in plasma and is frequently used as a positive control in plasma stability assays to ensure the system is functioning correctly. enamine.netqdibio.comevotec.com Its ester linkage is prone to rapid enzymatic hydrolysis. Studies have shown that propantheline can degrade by as much as 50% within 30 minutes when incubated with plasma from certain species. researchgate.net This instability is observed across plasma from diverse species, including human, mouse, rat, and dog. sygnaturediscovery.comevotec.com

Table 2: Plasma Stability of Propantheline in Various Species Propantheline is used as a control compound demonstrating instability.

SpeciesObservationReference
HumanUsed as an unstable control; susceptible to hydrolysis. sygnaturediscovery.com
MouseShows significant disappearance over 120 minutes. evotec.com
RatDegrades significantly; 50% degradation within 30 min reported. researchgate.net
DogShows significant disappearance over 120 minutes. evotec.com

Elucidation of Metabolic Pathways and Metabolite Identification through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating metabolic pathways. In Propantheline-d3 Bromide, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This increases the mass of the parent molecule and any metabolite retaining this deuterated methyl group by three mass units. When analyzed by mass spectrometry, this mass shift allows for the unambiguous identification of drug-related metabolites against a complex biological background.

A study utilizing [carboxyl-14C; methyl-2H3] propantheline bromide in humans identified several urinary metabolites. nih.gov The primary routes of metabolism were determined to be hydrolysis of the ester bond to form xanthanoic acid, followed by further oxidation and conjugation reactions. nih.gov

The key identified metabolites included:

Xanthanoic Acid: Formed via hydrolysis of the ester linkage. nih.gov

Hydroxyxanthanoic Acid(s): Resulting from the oxidation of the xanthanoic acid metabolite. nih.gov

Hydroxylated Propantheline: Indicating oxidation on the parent molecule. nih.gov

Xanthanoic Acid Glucuronide (tentatively identified): A phase II conjugation product of the primary hydrolysis metabolite. nih.gov

This demonstrates that hydrolysis and subsequent conjugation are the major metabolic pathways for propantheline. nih.gov

Table 3: Identified Metabolites of Propantheline

CompoundMetabolic TransformationReference
PropanthelineParent Drug nih.gov
Xanthanoic AcidEster Hydrolysis nih.gov
Hydroxyxanthanoic Acid(s)Oxidation of Xanthanoic Acid nih.gov
Hydroxylated PropanthelineOxidation of Parent Drug nih.gov
Xanthanoic Acid GlucuronidePhase II Glucuronidation (Conjugation) nih.gov

Examination of Deuterium Kinetic Isotope Effects on Metabolic Clearance

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. mdpi.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing it with a C-D bond will slow down the reaction rate. nih.gov

While specific KIE data for Propantheline-d3 is not available in the provided context, studies on other N-methyl deuterated compounds provide a strong basis for expected outcomes. For example, the N-trideuteromethyl analog of enzalutamide (B1683756) (d3-ENT) showed a significant KIE. nih.gov The in vitro intrinsic clearance in rat and human liver microsomes was reduced by approximately 50-70%, corresponding to a KIE value of about 2. nih.gov This in vitro effect translated to a 102% increase in drug exposure in vivo in rats. nih.gov The potential for a KIE with Propantheline-d3 Bromide makes it a valuable tool for modulating pharmacokinetics, although the precise outcome must be established experimentally as it is system-dependent. nih.govnih.gov

Table 4: Illustrative Example of a Potential Kinetic Isotope Effect (KIE) on In Vitro Clearance This table is a hypothetical illustration based on findings for similarly deuterated compounds.

CompoundTest SystemIntrinsic Clearance (CLint)KIE (CLint H/D)Reference Concept
Propantheline (C-H)Human Liver MicrosomesHypothetical Value: X~2.0 nih.gov
Propantheline-d3 (C-D)Hypothetical Value: ~0.5X

Receptor Pharmacology and Molecular Interactions of Anticholinergic Agents: Insights from Deuterated Propantheline Analogs

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism by Propantheline (B1209224)

Propantheline is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. guidetopharmacology.org It functions by blocking the action of acetylcholine at muscarinic receptors. nih.gov These receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system. nih.govmonash.edu By antagonizing these receptors, propantheline can inhibit parasympathetic functions, leading to effects such as the relaxation of smooth muscle and a reduction in glandular secretions. drugbank.comnih.gov Propantheline's action is achieved through a dual mechanism: a specific competitive antagonism at the muscarinic receptor sites and a direct relaxing effect on smooth muscle. drugbank.com

The five subtypes of muscarinic receptors (M1-M5) are classified based on their signaling pathways. nih.gov M1, M3, and M5 receptors typically couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins. nih.gov Propantheline, being non-selective, interacts with these various subtypes. guidetopharmacology.orgnih.gov

Propantheline acts as a competitive antagonist at muscarinic acetylcholine receptors. nih.govnih.gov This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking acetylcholine from binding and initiating a response. nih.gov The binding of muscarinic antagonists like propantheline is thought to involve an ionic bond between the quaternary nitrogen of the antagonist and an aspartic acid residue within the third transmembrane helix of the receptor. nih.gov

While propantheline is considered non-selective, the development of subtype-selective muscarinic antagonists is a significant area of research. nih.gov Achieving high selectivity has been challenging due to the highly conserved nature of the acetylcholine binding site across the different mAChR subtypes. nih.gov The selectivity of some antagonists is often based on their functional efficacy at different subtypes rather than their binding affinity alone. nih.gov

The chemical structure of a muscarinic antagonist plays a crucial role in its binding affinity. For instance, the presence of a quaternary ammonium (B1175870) group is generally essential for intrinsic activity and contributes to the molecule's affinity for the receptor. pharmacy180.com Additionally, esters of aromatic or higher molecular weight acids often exhibit cholinergic antagonist activity. pharmacy180.com

Application of Deuterated Analogs in Receptor Binding and Functional Assays

Deuterated analogs of drugs, such as Propantheline-d3 Bromide, are valuable tools in pharmacological research. medchemexpress.com The substitution of hydrogen with deuterium (B1214612) can alter the metabolic stability of a compound without significantly changing its fundamental chemical properties. nih.govresearchgate.net This makes them useful in studies investigating drug metabolism and pharmacokinetics. nih.govnih.gov

Radioligand binding assays are a fundamental technique for studying drug-receptor interactions. nih.govoncodesign-services.com These assays use a radioactively labeled ligand to quantify its binding to a target receptor, providing data on receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov Competition binding assays, a variation of this technique, are used to determine the affinity (Ki) of non-radioactive compounds by measuring their ability to displace a radioligand from the receptor. oncodesign-services.com

The affinity of various muscarinic antagonists for different mAChR subtypes has been determined through such studies. The table below provides a hypothetical representation of affinity data that could be generated from such experiments.

Table 1: Hypothetical Affinity Profile of a Muscarinic Antagonist at mAChR Subtypes

Receptor Subtype Ki (nM)
M1 1.5
M2 2.8
M3 1.2
M4 3.5
M5 2.1

This table is for illustrative purposes only and does not represent actual data for Propantheline-d3 Bromide.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key chemical features responsible for its effects. wikipedia.org

For muscarinic antagonists, SAR studies have revealed several important structural features:

The Cationic Head: A quaternary ammonium group is generally optimal for high antagonist potency. pharmacy180.com

The Esteratic Linkage: The ester group contributes to the binding of the antagonist to the receptor. pharmacy180.com

The Cyclic Moieties: Large, bulky cyclic groups attached to the ester function are common in potent muscarinic antagonists. carewellpharma.in

Table 2: List of Compounds

Compound Name
Propantheline-d3 Bromide (N-methyl-d3)
Propantheline
Propantheline bromide
Acetylcholine
Atropine
Scopolamine
Ipratropium
Tiotropium
Oxybutynin
Tolterodine
Darifenacin
Benztropine

Prospective Research Directions and Methodological Innovations for Deuterated Anticholinergics

Development of Novel Deuteration Strategies for Pharmaceutical Leads

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), in a drug molecule can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties. nih.govnih.gov This "deuterium switch" approach has spurred the development of various innovative deuteration strategies aimed at creating more effective and safer pharmaceutical leads. nih.govnih.govresearchgate.net The core principle lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. nih.govwikipedia.org

Recent advancements have moved beyond simple substitution to more precise and efficient methods. One promising approach involves the use of ionic liquids as catalysts for hydrogen/deuterium (H/D) exchange reactions. doi.org For instance, a 1-nbutyl-2,3-dimethylimidazolium prolinate catalyst has been shown to effectively facilitate deuteration under mild conditions, using deuterated chloroform (B151607) (CDCl3) as the deuterium source, achieving up to 95% deuterium incorporation in certain molecules. doi.org Another key area of development is the site-selective incorporation of the trideuteromethyl group (–CD3), often referred to as the "deuterated magic methyl group," which is particularly relevant for compounds like Propantheline-d3 Bromide (N-methyl-d3). researchgate.net This precise installation can profoundly benefit drug optimization. researchgate.net

Furthermore, photocatalytic methods are emerging as a sustainable option. One such method uses a semiconductor photocatalyst for the N-methylation of amines, utilizing the synergistic activation of water and alkanols to introduce deuterium at specific N-alkyl sites. researchgate.net Biocatalytic reductive deuteration, which uses enzymes, offers high selectivity and mild operating conditions, overcoming challenges associated with the need for expensive deuterated cofactors. nih.gov These methods collectively expand the toolkit for medicinal chemists, allowing for the creation of a diverse library of deuterated compounds for metabolic screening and development. nih.gov

Table 1: Novel Deuteration Strategies for Pharmaceuticals

Strategy Description Key Features & Advantages Relevant Compounds/Groups
Ionic Liquid (IL) Catalysis Utilizes ionic liquids to catalyze H/D exchange reactions. doi.org Mild reaction conditions (no extreme pH or temperature), metal-free, high deuterium incorporation (up to 95%). doi.org Flunitrazepam, various Active Pharmaceutical Ingredients (APIs). doi.org
Site-Selective Trideuteromethylation Precise installation of a trideuteromethyl (–CD3) group at specific molecular sites. researchgate.net Can profoundly improve pharmacological properties; crucial for optimizing drugs metabolized at methyl groups. researchgate.net N-methyl-d3 groups, as in Propantheline-d3 Bromide. researchgate.netlgcstandards.com
Photocatalytic N-Alkylation Employs semiconductor photocatalysts to introduce deuterated alkyl groups onto nitrogen atoms. researchgate.net Sustainable method using light energy; allows for controlled isotope labeling at N-alkyl sites. researchgate.net Loxapines and other N-alkylated drugs. researchgate.net
Biocatalytic Reductive Deuteration Uses enzymes for asymmetric reductive deuteration, often with D2O as the deuterium source. nih.gov High selectivity, mild operating conditions, environmentally friendly ("clean" reductants like H2). nih.gov (1S,3'R)-[2',2',3'-2H3]-solifenacin fumarate. nih.gov
Hydrogen Isotope Exchange (HIE) A common and efficient method involving the direct exchange of hydrogen for deuterium on a molecule. rsc.org Can be catalyzed by various metals; allows for post-synthetic deuteration of complex molecules. nih.govrsc.org Aromatic and aliphatic C-H bonds in various drug candidates. rsc.org

Advanced Bioanalytical Approaches for Complex Deuterated Compound Analysis

The analysis of deuterated compounds and their metabolites presents unique challenges that necessitate advanced bioanalytical techniques. metsol.comnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the detection method of choice due to its high sensitivity and selectivity. nih.goviris-biotech.de Stable isotope-labeled compounds like Propantheline-d3 Bromide serve as ideal internal standards in quantitative bioanalysis, as they can correct for variations during sample preparation and analysis, a common issue that can lead to ion suppression or enhancement in the mass spectrometer. nih.goviris-biotech.de

A significant challenge in analyzing data from stable isotope labeling experiments is accurately distinguishing between the deuterated drug and its naturally occurring, non-labeled counterparts. metsol.com High-sensitivity mass spectrometry is crucial for the precise measurement of isotopic enrichment. metsol.com Another complexity arises from the chromatographic deuterium effect (CDE), where the deuterated and non-deuterated versions of a compound may separate slightly during chromatography. nih.gov This effect, if not accounted for, can lead to misinterpretation of data. nih.gov Recent studies have investigated the mechanistic basis of CDE, finding that specialized chromatography columns, such as those with pentafluorophenyl (PFP) groups, can minimize this separation, leading to more accurate quantification. nih.gov

For Propantheline (B1209224) Bromide itself, analytical methods have been developed using high-performance liquid chromatography (HPLC) with techniques like perchlorate (B79767) ion-pair extraction and UV detection, or thin-layer chromatography (TLC) combined with infrared spectroscopy for identification. nih.govuq.edu.au These foundational methods can be adapted and enhanced with modern mass spectrometry for the specific analysis of its deuterated analog, ensuring robust and reproducible results for pharmacokinetic and metabolic studies. nii.ac.jp

Table 2: Bioanalytical Approaches for Deuterated Compounds

Technique Application in Deuterated Compound Analysis Key Challenges & Considerations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Primary tool for quantitative analysis of deuterated drugs and their metabolites in biological fluids. nih.govnii.ac.jp Ion suppression/enhancement, co-elution of isomers, need for robust internal standards. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements to distinguish between labeled and unlabeled compounds and their metabolites. metsol.com Data complexity, requires specialized software for interpretation. nih.gov
High-Performance Liquid Chromatography (HPLC) Separates the analyte of interest from other components in a sample before detection. uq.edu.au The Chromatographic Deuterium Effect (CDE) can cause separation of deuterated and non-deuterated analogs, potentially affecting quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to confirm the site and extent of deuterium incorporation in the synthesized molecule. doi.org Lower sensitivity compared to MS; requires pure samples.
Thin-Layer Chromatography (TLC) A method for the identification and separation of compounds, used for Propantheline Bromide. nih.gov Primarily qualitative or semi-quantitative; less precise than HPLC. nih.gov

Future Scope for Stable Isotope-Labeled Anticholinergics in Mechanistic Preclinical Pharmacology

The use of stable isotope-labeled compounds, such as Propantheline-d3 Bromide, is poised to significantly advance the mechanistic understanding of anticholinergic drugs in preclinical pharmacology. Anticholinergics like Propantheline Bromide act by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors. nih.gov While this mechanism is broadly understood, the precise interactions, downstream effects, and metabolic fates are areas of active investigation, especially as pharmacology moves toward developing agents with greater receptor subtype selectivity. nih.gov

Stable isotope labeling is an excellent tool for elucidating complex biological pathways without the safety concerns of radioactive isotopes. iris-biotech.denih.gov In the context of anticholinergics, Propantheline-d3 Bromide can be used in preclinical models to:

Trace Metabolic Pathways: By tracking the deuterated label, researchers can identify and quantify metabolites with high precision, uncovering metabolic pathways that might be altered by disease states or co-administered drugs. nih.gov This is crucial for understanding how the drug is processed and whether any metabolites contribute to efficacy or off-target effects.

Investigate Pharmacokinetic Variability: Deuteration can alter a drug's pharmacokinetic profile. nih.govmedchemexpress.com By comparing Propantheline-d3 Bromide with its non-deuterated parent, researchers can precisely measure the impact of N-methyl group metabolism on the drug's absorption, distribution, and excretion. This provides direct evidence of the kinetic isotope effect in vivo. nih.gov

Probe Drug-Receptor Interactions: While not a direct measure of binding, stable isotopes can be used in advanced pharmacokinetic/pharmacodynamic (PK/PD) models. These models help correlate drug exposure at the target site with the pharmacological response, offering deeper insights into the drug's mechanism of action. nih.gov

Elucidate Mechanisms of Toxicity: If adverse effects are a concern, labeled compounds can be used to determine if they are caused by the parent drug or a specific metabolite, and to study the mechanisms underlying any drug-induced changes in endogenous metabolic pathways. nih.gov

The future of anticholinergic drug development lies in creating more targeted therapies with improved safety profiles. nih.gov The use of stable isotope-labeled probes like Propantheline-d3 Bromide provides a powerful and precise method to build the detailed mechanistic and metabolic understanding required to achieve this goal. wikipedia.orgmetsol.com

Table 3: Future Applications of Stable Isotope-Labeled (SIL) Anticholinergics in Preclinical Research

Research Area Application of SIL Anticholinergics (e.g., Propantheline-d3) Potential Scientific Insight
Metabolite Profiling (ADMET Studies) Administering the SIL drug to trace its biotransformation and excretion. iris-biotech.de Identification of novel or unexpected metabolic pathways; quantification of metabolite contribution to the overall pharmacological effect. nih.gov
Kinetic Isotope Effect Studies Direct comparison of the pharmacokinetic profiles of the deuterated and non-deuterated drug in the same biological system. nih.govnih.gov Quantifying the reduction in metabolic clearance due to deuteration; validating the metabolic "soft spot" targeted by deuteration.
Receptor Subtype Selectivity Use in competitive binding assays or PK/PD modeling in cell lines expressing specific muscarinic receptor subtypes. nih.gov Correlating receptor-specific activity with metabolic stability to design drugs that are both potent and have an optimal duration of action.
Drug-Drug Interaction Studies Investigating how co-administered drugs affect the metabolism of the SIL anticholinergic. Elucidating the specific enzymes (e.g., Cytochrome P450s) involved in metabolism and predicting potential clinical drug interactions. nih.gov
Neurodegenerative Disease Models Exploring the effects of anticholinergic load on neural systems and mitochondrial function using SIL tracers. nih.gov Understanding how modifying metabolic stability might impact the central nervous system effects of anticholinergics.

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.